Prop-2-ynyl 2-cyanoacrylate

Catalog No.
S1919544
CAS No.
44898-13-7
M.F
C7H5NO2
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prop-2-ynyl 2-cyanoacrylate

CAS Number

44898-13-7

Product Name

Prop-2-ynyl 2-cyanoacrylate

IUPAC Name

prop-2-ynyl 2-cyanoprop-2-enoate

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C7H5NO2/c1-3-4-10-7(9)6(2)5-8/h1H,2,4H2

InChI Key

UVTYYXOSOUBFIW-UHFFFAOYSA-N

SMILES

C=C(C#N)C(=O)OCC#C

Canonical SMILES

C=C(C#N)C(=O)OCC#C

Prop-2-ynyl 2-cyanoacrylate is a member of the cyanoacrylate family, renowned for its rapid polymerization and strong adhesive properties. The compound features a cyano group (-CN) and an acrylate moiety, which contribute to its reactivity and utility in various applications. Its chemical structure can be represented as follows:

  • Chemical Formula: C₅H₅N₃O₂
  • Functional Groups: Cyanoacrylate and alkyne groups

The compound exhibits a low viscosity and is sensitive to moisture, which triggers its polymerization process, forming robust chains that bond surfaces together effectively.

The primary reaction mechanism of prop-2-ynyl 2-cyanoacrylate involves anionic polymerization. When exposed to moisture, the carbon-carbon double bond in the acrylate group reacts with water, leading to the formation of a carbanion. This initiates a chain reaction where additional monomers add to the growing polymer chain. The general reaction can be summarized as:

  • Initiation: Moisture attacks the electrophilic carbon in the double bond.
  • Propagation: Formation of a carbanion leads to further addition of monomers.
  • Termination: The reaction continues until all available monomers are consumed or conditions change.

This mechanism is crucial for its application as an adhesive, allowing it to bond materials almost instantaneously upon contact with moisture in the air .

Prop-2-ynyl 2-cyanoacrylate exhibits biological activity primarily through its adhesive properties. It has been studied for potential applications in medical adhesives, particularly in wound closure and surgical procedures. The compound's rapid polymerization allows for quick sealing of tissues, which can enhance healing times and reduce infection risks.

Several methods exist for synthesizing prop-2-ynyl 2-cyanoacrylate:

  • Condensation Reaction: The compound can be synthesized by condensing prop-2-ynyl cyanoacetate with formaldehyde under acidic or basic conditions.
  • Knovenagel Condensation: This method involves reacting cyanoacetate with aldehydes or ketones, producing cyanoacrylate esters.
  • Thermal Decomposition: Following initial synthesis, thermal treatments can further modify the compound's properties.

These methods allow for variations in the alkyl groups attached to the cyanoacrylate backbone, tailoring the compound for specific applications .

Prop-2-ynyl 2-cyanoacrylate finds diverse applications across various fields:

  • Medical Adhesives: Used for suturing wounds and closing surgical incisions due to its rapid bonding capabilities.
  • Industrial Adhesives: Employed in manufacturing processes requiring quick assembly and bonding of materials.
  • Consumer Products: Found in household adhesives marketed as superglues or instant adhesives.

The versatility of prop-2-ynyl 2-cyanoacrylate stems from its strong adhesive properties and quick curing time upon exposure to moisture .

Studies have shown that prop-2-ynyl 2-cyanoacrylate interacts with various biological tissues and materials:

  • Tissue Compatibility: Research indicates that it can bond well with skin and other soft tissues, making it suitable for medical applications.
  • Material Compatibility: It effectively adheres to plastics, metals, and ceramics, broadening its use in industrial settings.

Several compounds share structural similarities with prop-2-ynyl 2-cyanoacrylate:

Compound NameChemical FormulaUnique Features
Ethyl 2-cyanoacrylateC₅H₇NO₂Widely used in consumer superglues; strong adhesion
Methyl 2-cyanoacrylateC₅H₅NO₂Known for rapid curing; used in medical applications
Butyl 2-cyanoacrylateC₇H₁₃NO₂Offers flexibility; used in specialized industrial glue
Benzyl 2-cyanoacrylateC₉H₉NO₂Provides enhanced bonding strength; suitable for plastics

Prop-2-ynyl 2-cyanoacrylate is unique due to its alkyne group, which may impart different physical properties compared to other cyanoacrylates. This structural variation can influence its reactivity and adhesion characteristics, making it suitable for specific applications where traditional cyanoacrylates may not perform as effectively .

The discovery of cyanoacrylates traces back to 1942, when Dr. Harry Coover and his team at Eastman Kodak inadvertently synthesized ethyl cyanoacrylate while developing optically clear plastics for WWII gun sights. Though initially dismissed due to excessive adhesiveness, Coover recognized its potential during a 1951 project on heat-resistant jet canopy polymers, leading to the commercialization of cyanoacrylate adhesives by 1958.

Prop-2-ynyl 2-cyanoacrylate emerged later as a derivative optimized for niche applications. Its propargyl group enhances thermal stability and enables post-polymerization modifications via click chemistry, a feature exploited in modern nanotechnology. The compound’s development reflects broader trends in tailoring cyanoacrylate esters for specific industrial and medical uses.

Nomenclature and Structural Identification

IUPAC Name

Prop-2-ynyl 2-cyanoacrylate (CAS No. 44898-13-7).

Molecular Structure

The structure comprises:

  • A cyano group (–C≡N) at the α-position, activating the double bond for rapid anionic polymerization.
  • A vinyl group (CH₂=C) conjugated to the ester carbonyl.
  • A propargyl ester (CH₂–C≡CH), introducing alkyne functionality.

Molecular Formula: C₇H₅NO₂
Molecular Weight: 135.12 g/mol.

Synthesis

Prop-2-ynyl 2-cyanoacrylate is synthesized via:

  • Knoevenagel Condensation: Reacting cyanoacetate with formaldehyde to form 2-cyanoacrylic acid.
  • Esterification: Introducing the propargyl group through reaction with propargyl alcohol under acidic conditions.

Key Reaction:
$$
\text{NC–CH}2\text{–COOR} + \text{HCHO} \rightarrow \text{NC–C(COOR)=CH}2 + \text{H}_2\text{O}
$$
R = propargyl group.

Significance in Polymer Science and Materials Chemistry

Prop-2-ynyl 2-cyanoacrylate’s utility stems from its rapid polymerization kinetics and functional versatility:

Polymerization Mechanism

  • Anionic Initiation: Surface hydroxyl ions trigger chain-growth polymerization, forming rigid thermoplastic networks.
  • Kinetics: Cure times range from seconds to minutes, dependent on humidity and substrate basicity.

Applications

DomainUse Case
AdhesivesHigh-strength bonding of metals, ceramics, and plastics.
BiomedicalTissue adhesives for minimally invasive surgeries.
NanotechnologyFunctionalized nanoparticles via copper-catalyzed azide-alkyne cycloaddition.

Advantages Over Traditional Cyanoacrylates

  • Thermal Stability: Decomposition temperature exceeds 150°C due to propargyl crosslinking.
  • Click Chemistry Compatibility: Alkyne groups enable covalent attachment of biomolecules or polymers.

XLogP3

0.7

Other CAS

44898-13-7

Wikipedia

Prop-2-ynyl 2-cyanoacrylate

Dates

Modify: 2023-07-22

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